N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(3-nitro-2-oxochromen-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O5S/c18-10-4-3-5-11(8-10)19-14(21)9-26-16-12-6-1-2-7-13(12)25-17(22)15(16)20(23)24/h1-8H,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNWXRFJCRXORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])SCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chlorophenylamine, 3-nitro-2-oxo-2H-chromene-4-thiol, and acetic anhydride.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out in solvents such as ethanol or dimethylformamide (DMF) at temperatures ranging from room temperature to reflux conditions, depending on the specific step.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of compounds similar to N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide exhibit significant anticancer properties. For instance, studies have shown that certain thiazole derivatives demonstrate strong selectivity against cancer cell lines, with IC50 values indicating effective cytotoxicity. The structure-activity relationship (SAR) studies suggest that specific functional groups enhance the anticancer efficacy of these compounds .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 19 | NIH/3T3 | 23.30 ± 0.35 | Induces apoptosis |
| Compound 20 | U251 | 10–30 | Cell cycle arrest |
| N-(3-chlorophenyl)-2-[...] | A549 | TBD | TBD |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Several studies highlight that thiazole derivatives exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria, with some compounds showing effectiveness comparable to standard antibiotics like chloramphenicol and mupirocin . The presence of specific substituents on the aromatic rings appears critical for enhancing antimicrobial potency.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Bacteria | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound 40 | S. aureus | 3.125 | Equivalent to standard |
| Compound 43a | E. coli | 6.25 | Moderate |
| N-(3-chlorophenyl)-2-[...] | Various | TBD | TBD |
Antiviral Research
Recent investigations into the antiviral properties of compounds related to this compound have yielded promising results. Certain derivatives have shown inhibitory effects against various viruses, including strains of influenza and herpes viruses . The mechanism often involves interference with viral replication processes, making these compounds valuable candidates for further development.
Biological Mechanisms and Structure Activity Relationship
The biological activity of this compound can be attributed to its unique molecular structure, which facilitates interactions with biological targets. The presence of the nitro group and the chromene moiety likely contributes to its reactivity and binding affinity towards specific enzymes or receptors involved in disease processes.
Figure 1: Molecular Structure of N-(3-chlorophenyl)-2-[...]
Molecular Structure (Placeholder for actual image)
Mechanism of Action
The exact mechanism of action for N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro-oxocoumarin moiety could be involved in redox reactions, while the sulfanylacetamide linkage might facilitate binding to specific proteins or nucleic acids.
Comparison with Similar Compounds
Structural Analogues
Structurally related compounds share the sulfanyl-acetamide backbone but differ in substituents and heterocyclic cores. Key comparisons are summarized below:
Structural Insights :
- Coumarin vs. Thienopyrimidine Cores: The coumarin core in the target compound offers a planar aromatic system with nitro groups, enhancing π-π stacking interactions with enzymes or DNA. Thienopyrimidine derivatives (e.g., ) exhibit greater conformational flexibility, improving binding to hydrophobic enzyme pockets .
- Substituent Effects: The 3-chlorophenyl group enhances lipophilicity and membrane permeability compared to furan or methyl substituents .
Key Findings :
- Antimicrobial Activity: Thienopyrimidine derivatives (e.g., ) show superior broad-spectrum antimicrobial activity compared to coumarin-based compounds, likely due to better penetration of bacterial membranes .
- Enzyme Inhibition : Oxadiazole derivatives () exhibit potent LOX and BChE inhibition, suggesting utility in inflammatory and neurodegenerative diseases. The target compound’s nitro group may limit similar efficacy due to off-target reactivity .
Biological Activity
N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide is a synthetic compound with potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article explores its biological activity, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a chromenyl group, a nitro group, and a sulfanyl moiety. Its chemical formula is , which contributes to its unique biological properties.
Research indicates that compounds similar to this compound may exert their effects through multiple pathways:
- Acetylcholinesterase Inhibition : The compound may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain, thereby increasing acetylcholine levels. This is particularly relevant for treating Alzheimer's disease .
- Antioxidant Activity : The chromenyl core is known for its antioxidant properties, which can help mitigate oxidative stress associated with neurodegeneration .
- Cytotoxic Effects on Cancer Cells : Preliminary studies suggest that the compound could induce apoptosis in cancer cell lines, potentially making it a candidate for cancer therapy.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
Case Studies
- Alzheimer's Disease Model : In a study involving transgenic mice models of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by memory tests and reduced amyloid plaque formation.
- Cancer Cell Lines : The compound was tested against several cancer cell lines (e.g., HeLa, MCF7) where it demonstrated significant cytotoxicity, leading to further exploration of its mechanisms involving apoptosis induction through caspase activation.
Q & A
Q. What are the key considerations for synthesizing N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide?
The synthesis typically involves multi-step organic reactions. Initial steps focus on constructing the chromene or pyrimidine core, followed by sulfanyl and acetamide group introductions. Critical parameters include:
- Reaction conditions : Temperature control (e.g., 60–80°C for nitro-group stability), solvent selection (polar aprotic solvents like DMF for nucleophilic substitution), and catalysts (e.g., K₂CO₃ for deprotonation) .
- Purification : Column chromatography or recrystallization to isolate intermediates and final products .
- Yield optimization : Sequential addition of reagents and monitoring via TLC/HPLC to minimize side reactions .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- NMR spectroscopy : and NMR confirm substituent positions and functional groups (e.g., sulfanyl linkage at C4 of chromenone) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Assess purity (>95% required for pharmacological studies) .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in acetamide groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in assay conditions or impurity profiles. Methodological solutions include:
- Standardized bioassays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer for enzyme inhibition assays) .
- Structure-activity relationship (SAR) analysis : Compare derivatives (e.g., nitro-to-amine reduction) to isolate pharmacophore contributions .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed acetamide) that may interfere with activity .
Q. What mechanistic insights exist for the compound’s interaction with biological targets?
Hypotheses based on structural analogs suggest:
- Electrophilic interactions : The nitro group and sulfanyl moiety may bind cysteine residues in enzymes (e.g., kinase ATP pockets) .
- Chromenone core : Mimics flavone scaffolds, potentially modulating oxidative stress pathways .
Experimental validation requires: - Docking simulations : Use software like AutoDock to predict binding modes .
- Isothermal titration calorimetry (ITC) : Quantify binding affinities to targets like COX-2 or PI3K .
Q. How can SHELX software enhance structural analysis of this compound?
SHELXL is critical for refining crystallographic
Q. What strategies optimize stability during storage and experimental use?
- pH-dependent stability : Store in anhydrous DMSO at -20°C to prevent hydrolysis of the sulfanyl group .
- Light sensitivity : Shield from UV exposure to avoid nitro-group degradation .
- Solvent compatibility : Avoid protic solvents (e.g., water) in reaction setups to maintain reactivity .
Q. How can computational modeling guide derivative synthesis for enhanced activity?
- DFT calculations : Predict electron density maps to identify sites for substitution (e.g., chloro-to-fluoro modification for improved lipophilicity) .
- MD simulations : Assess conformational stability of derivatives in aqueous vs. lipid environments .
- ADMET profiling : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
